Cas no 2171369-07-4 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid)

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid
- 1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid
- 2171369-07-4
- EN300-1505252
-
- Inchi: 1S/C26H30N2O5/c1-3-8-23(24(29)28-13-16(2)21(14-28)25(30)31)27-26(32)33-15-22-19-11-6-4-9-17(19)18-10-5-7-12-20(18)22/h4-7,9-12,16,21-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t16?,21?,23-/m0/s1
- InChI Key: WBEYNLOFQACXBW-WWRGRJRASA-N
- SMILES: OC(C1CN(C([C@H](CCC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1C)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 95.9Ų
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1505252-250mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171369-07-4 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1505252-50mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171369-07-4 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1505252-10.0g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171369-07-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1505252-0.5g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171369-07-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1505252-0.05g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171369-07-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1505252-100mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171369-07-4 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1505252-5.0g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171369-07-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1505252-0.25g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171369-07-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1505252-1000mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171369-07-4 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1505252-10000mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methylpyrrolidine-3-carboxylic acid |
2171369-07-4 | 10000mg |
$14487.0 | 2023-09-27 |
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid Related Literature
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Additional information on 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid
Introduction to 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid (CAS No. 2171369-07-4)
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid, identified by the CAS number 2171369-07-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidine core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid-derived side chain. The precise stereochemistry, particularly the (2S) configuration at the proline-like unit, underscores its potential as a chiral building block in the synthesis of biologically active agents.
The molecular structure of this compound is a testament to the growing sophistication in drug design, where functional groups are strategically incorporated to enhance both potency and selectivity. The presence of the Fmoc moiety is particularly noteworthy, as it is commonly employed in peptide synthesis as an amino acid protecting group. However, in this context, it serves a dual purpose: not only does it protect the amino functionality for further derivatization but also introduces a bulky fluorene group that can influence solubility and metabolic stability. This design philosophy aligns with contemporary trends in medicinal chemistry, where optimizing physicochemical properties is as critical as targeting biological activity.
The pyrrolidine ring in 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid adds another layer of complexity and functionality. Pyrrolidine derivatives are well-documented for their role in various pharmacophores, including those targeting neurological disorders, cardiovascular diseases, and infectious diseases. The methyl substitution at the 4-position further modulates the electronic and steric properties of the ring, potentially enhancing binding affinity to biological targets. Such structural features make this compound a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly assess the potential of such compounds. The structural motifs present in 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid are amenable to virtual screening against large databases of biological targets, facilitating the identification of novel therapeutic applications. For instance, studies have shown that fluorene-based compounds often exhibit enhanced photostability and fluorescence properties, making them valuable tools in diagnostic imaging and bioconjugation strategies.
The stereochemical integrity of this compound is another critical aspect. The (2S) configuration at the proline-like unit ensures that any subsequent derivatization or biological evaluation will be conducted on a well-defined enantiomer. This is particularly important in cases where enantioselectivity plays a role in biological activity—imbalances between enantiomers can lead to significantly different pharmacological outcomes. The synthesis of such chiral compounds requires meticulous attention to detail, often employing asymmetric catalysis or enzymatic resolution techniques to achieve high enantiomeric purity.
In the realm of medicinal biology, 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid could serve as a key intermediate in the development of novel therapeutics. Its structural features suggest potential applications in modulating enzyme activity or interacting with protein receptors. For example, the combination of an Fmoc group and an amino acid-derived side chain could facilitate its incorporation into peptidomimetics or protease inhibitors—a class of drugs that has seen remarkable success in treating conditions such as cancer and infectious diseases.
The role of fluorine-containing compounds in modern drug development cannot be overstated. The fluorene moiety in this molecule not only contributes to its structural complexity but also imparts unique physicochemical properties that can be exploited for drug delivery and targeting. Fluorinated aromatic rings are known for their ability to enhance lipophilicity and metabolic stability, which are crucial factors in determining a drug's bioavailability and duration of action. Furthermore, fluorine atoms can serve as probes in nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET) imaging, providing valuable tools for drug development and clinical diagnostics.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid are poised to play an increasingly important role. Their multifaceted structural features offer opportunities for innovation across multiple disciplines, including synthetic chemistry, pharmacology, and bioimaging. By leveraging advances in synthetic methodologies and computational tools, researchers can systematically explore the potential applications of these complex molecules.
The future direction of research on this compound may involve exploring its derivatives or employing it as a scaffold for library design. For instance, modifications to the Fmoc group could alter its protecting properties or introduce new functionalities suitable for covalent drug design strategies. Similarly, variations around the pyrrolidine core could fine-tune interactions with biological targets or enhance pharmacokinetic profiles. Such explorations would benefit from interdisciplinary collaborations between chemists, biologists, and clinicians who can collectively assess structure-function relationships and translate laboratory findings into tangible therapeutic benefits.
In conclusion,1-(2S)-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine -3-carboxylic acid (CAS No. 2171369 - 07 - 4) represents a fascinating example of how intricate molecular design can drive innovation in pharmaceutical chemistry. Its structural complexity , stereochemical precision ,and functional versatility position it as a valuable asset in ongoing efforts to develop next-generation therapeutics . As our understanding of biological systems continues to evolve ,compounds like this will undoubtedly play a pivotal role in addressing some of today's most pressing medical challenges .
2171369-07-4 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methylpyrrolidine-3-carboxylic acid) Related Products
- 2228446-45-3(tert-butyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate)
- 1524708-60-8(Methyl 2-(hydroxymethyl)benzo[d]oxazole-5-carboxylate)
- 2287335-42-4(8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol)
- 2649080-96-4(3-(1-isocyanatoethyl)oxane)
- 1248198-30-2(3-isothiocyanato-N,N-dimethylpropanamide)
- 2005875-27-2(INDEX NAME NOT YET ASSIGNED)
- 383127-69-3(2-(2,4-dichlorophenyl)pyrrolidine)
- 2470279-62-8(Methyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride)
- 2640863-26-7(2-[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine)
- 2227917-04-4((1S)-2-amino-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-ol)




